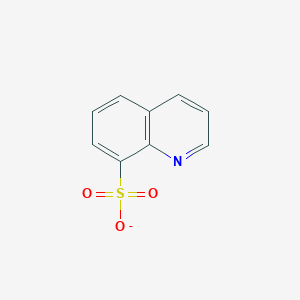
8-Quinolinesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of quinoline, which is a heterocyclic aromatic compound. 8-Quinolinesulfonate is widely used in various scientific applications, including organic synthesis, analytical chemistry, and biological research.
Mecanismo De Acción
The mechanism of action of 8-Quinolinesulfonate is not fully understood. However, it is known that it can interact with metal ions and other biomolecules. In particular, 8-Quinolinesulfonate has been shown to bind to zinc ions and inhibit their activity. This property has led to its use as a potential therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Quinolinesulfonate are diverse and depend on the specific application. In organic synthesis, it is used as a building block for the synthesis of various organic compounds. In analytical chemistry, it is used as a fluorescent probe for the detection of metal ions and other analytes. In biological research, it is used as a potential therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Quinolinesulfonate in lab experiments is its high purity and yield. It is also readily available and relatively inexpensive. However, there are some limitations to its use. For example, it can be difficult to handle due to its hygroscopic nature, and it may require special storage conditions to maintain its stability.
Direcciones Futuras
There are many potential future directions for the use of 8-Quinolinesulfonate in scientific research. One area of interest is the development of new therapeutic agents based on its ability to bind to metal ions. Another area of interest is the development of new analytical techniques based on its fluorescent properties. Additionally, there is potential for the use of 8-Quinolinesulfonate in the development of new materials and nanotechnology applications.
Conclusion:
In conclusion, 8-Quinolinesulfonate is a versatile chemical compound that has a wide range of scientific research applications. Its unique properties make it a valuable tool for organic synthesis, analytical chemistry, and biological research. While there are some limitations to its use, the potential future directions for research using 8-Quinolinesulfonate are numerous and exciting.
Métodos De Síntesis
The synthesis of 8-Quinolinesulfonate involves the reaction of 8-hydroxyquinoline with sulfonic acid. The reaction is carried out under acidic conditions, and the resulting product is purified using recrystallization. The yield of the reaction is typically high, and the purity of the product can be easily determined using analytical techniques such as HPLC and NMR.
Aplicaciones Científicas De Investigación
8-Quinolinesulfonate has a wide range of scientific research applications. One of the most significant uses of 8-Quinolinesulfonate is in the field of organic synthesis. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 8-Quinolinesulfonate is widely used in analytical chemistry as a fluorescent probe for the detection of metal ions and other analytes.
Propiedades
Fórmula molecular |
C9H6NO3S- |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
quinoline-8-sulfonate |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13)/p-1 |
Clave InChI |
SXVRECLPTCOMIA-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)

![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)


![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)
![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
